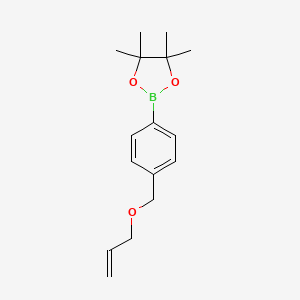

2-(4-((Allyloxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-((Allyloxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2490665-90-0) is a boronic ester with the molecular formula C₁₆H₂₃BO₃ and a molecular weight of 274.2 g/mol . Its structure features a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a phenyl group substituted with an allyloxy methyl moiety (-CH₂OCH₂CH=CH₂) . This compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions, yielding a colorless liquid with a purity of 95% . The allyloxy group enhances its utility in allylation and Suzuki-Miyaura coupling reactions, making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(prop-2-enoxymethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-6-11-18-12-13-7-9-14(10-8-13)17-19-15(2,3)16(4,5)20-17/h6-10H,1,11-12H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLUESWBFOPYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Allyloxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Starting Materials: The synthesis begins with 4-(bromomethyl)phenol and allyl alcohol.

Formation of Allyl Ether: The phenol is reacted with allyl alcohol in the presence of a base such as potassium carbonate to form 4-((allyloxy)methyl)phenol.

Borylation: The allyl ether is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and more efficient catalysts, would be employed to enhance yield and reduce costs. Solvent recycling and waste minimization strategies would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronate ester with an aryl halide in the presence of a palladium catalyst and a base.

Oxidation: The allyloxy group can undergo oxidation to form epoxides or aldehydes, depending on the oxidizing agent used.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Potassium carbonate, potassium acetate, or sodium hydroxide.

Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation, or pyridinium chlorochromate (PCC) for oxidation to aldehydes.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Epoxides and Aldehydes: Formed through oxidation of the allyloxy group.

Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

2-(4-((Allyloxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its boron atom facilitates various reactions such as:

- Cross-Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl and vinyl halides.

- Borylation Reactions : The compound can act as a borylating agent to introduce boron into organic molecules, enhancing their reactivity for further transformations.

Material Science

In material science, this compound is employed in the development of advanced materials:

- Polymer Chemistry : It serves as a building block for synthesizing boron-containing polymers that exhibit unique thermal and mechanical properties.

- Optoelectronic Devices : The compound's ability to form stable complexes with other materials makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry

The medicinal applications of this compound are noteworthy:

- Drug Development : Its structural characteristics allow for modifications that can lead to the development of new pharmaceuticals targeting various diseases.

- Bioconjugation : The compound can be used to attach therapeutic agents to targeting molecules for enhanced specificity in drug delivery systems.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving aryl chlorides and phenylboronic acids. The reaction conditions were optimized to achieve high yields and selectivity. The results indicated that the presence of the allyloxy group significantly improved the reaction efficiency compared to traditional boronic acids.

| Reactants | Product | Yield (%) | Conditions |

|---|---|---|---|

| Aryl Chloride + Phenylboronic Acid | Biaryl Compound | 90% | KOH, DMF, 80°C |

Case Study 2: Polymer Synthesis

Research on the polymerization of this compound revealed its potential in creating high-performance materials. The synthesized polymers exhibited excellent thermal stability and mechanical properties suitable for industrial applications.

| Polymer Type | Properties | Application |

|---|---|---|

| Boron-containing Polymer | High thermal stability | Aerospace materials |

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product. The allyloxy group can participate in various reactions, providing additional reactivity and versatility.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Substituent Effects : The allyloxy methyl group in the target compound provides a balance of electron-donating character and steric bulk, enhancing stability in cross-coupling reactions compared to electron-withdrawing groups (e.g., -Cl in ) .

- Yield and State : The target compound’s liquid state contrasts with solid analogs like the phenylethynyl derivative , likely due to reduced crystallinity from the flexible allyl chain. Lower synthesis yields (40% vs. 85–92% for dichloro-dimethoxy derivatives ) suggest room for optimization.

Reactivity and Stability

- Hydrolytic Stability : Allyloxy methyl-substituted boronic esters exhibit moderate stability in aqueous conditions, outperforming hydroxymethyl analogs (e.g., ) but less stable than carbamate-protected derivatives (e.g., ) due to the latter’s steric shielding .

Biological Activity

2-(4-((Allyloxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as NX74025) is a boron-containing compound with potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: C16H23BO3

- Molecular Weight: 274.2 g/mol

- IUPAC Name: 4,4,5,5-tetramethyl-2-[4-(prop-2-enoxymethyl)phenyl]-1,3,2-dioxaborolane

- CAS Number: Not specified in the sources.

| Property | Value |

|---|---|

| Catalog Number | NX74025 |

| PubChem CID | 75176004 |

| Appearance | Colorless to pale yellow liquid |

| Purity | >98.0% (GC) |

Biological Activity Overview

Research indicates that compounds similar to NX74025 exhibit various biological activities including anti-inflammatory and anticancer properties. The dioxaborolane structure is known for its ability to interact with biological molecules, potentially influencing cellular pathways.

The mechanism of action for compounds like NX74025 often involves:

- Inhibition of specific enzymes (e.g., cyclooxygenase-2 or COX-2), which is implicated in inflammation and cancer progression.

- Interaction with signaling pathways that regulate cell proliferation and apoptosis.

Study 1: COX-2 Inhibition

A study investigated the synthesis of methoxy analogs of nimesulide as potential COX-2 inhibitors. The results demonstrated that certain derivatives exhibited significant inhibition of COX-2 activity at low micromolar concentrations. This suggests that NX74025 may have similar inhibitory effects due to its structural analogies with known inhibitors .

Study 2: Anticancer Activity

In vitro studies on related compounds have shown promising anticancer activity against various tumor types including colorectal and breast cancers. The dioxaborolane moiety may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .

Study 3: Synthesis and Biological Evaluation

Recent advancements in synthetic strategies for aryloxy phenols have highlighted the importance of this class of compounds in medicinal chemistry. The evaluation of their biological activities revealed that several synthesized derivatives possess significant pharmacological properties that could be harnessed in drug development .

Q & A

Q. Key Techniques :

- NMR : ¹H NMR (δ ~6.8–7.4 ppm for aromatic protons, δ ~5.8–6.1 ppm for allyl CH₂ groups), ¹³C NMR (quaternary carbons adjacent to boron are often undetectable due to quadrupolar broadening), and ¹¹B NMR (δ ~28–32 ppm for dioxaborolane) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₂₃BO₄: 314.1685) .

Challenges : Boron’s quadrupolar moment complicates ¹³C NMR analysis of directly bonded carbons; deuterated solvents and long relaxation times improve resolution .

Advanced: How do reaction conditions (solvent, catalyst) influence its performance in Suzuki-Miyaura couplings?

Q. Optimization Strategies :

- Solvent Effects : Polar aprotic solvents (toluene, THF) enhance coupling efficiency compared to alcohols (ethanol), which may deactivate palladium catalysts .

- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading, with bases like K₂CO₃ or CsF (2–3 equiv), achieve >80% yields for biaryl products .

- Temperature : Elevated temperatures (80–100°C) accelerate coupling but risk allyl group decomposition; microwave-assisted synthesis reduces reaction time .

Advanced: What structural modifications enhance stability or reactivity in cross-coupling applications?

Q. Substituent Effects :

- Allyloxy Group : The allyl moiety enables post-functionalization (e.g., olefin metathesis) but may undergo undesired oxidation; substituting with methoxy or ethoxy groups improves stability .

- Boron Protection : The dioxaborolane ring stabilizes the boronic ester against protodeboronation, critical for air-sensitive reactions .

Case Study : Replacing the allyloxy group with a benzyloxy group (C₆H₅CH₂O−) reduces steric hindrance, improving coupling yields with bulky aryl halides .

Advanced: How can researchers resolve contradictions in reported reactivity data?

Q. Common Discrepancies :

- Yields in Coupling Reactions : Variations arise from trace moisture (degas solvents), catalyst lot variability, or aryl halide purity. Reproduce conditions with rigorously dried reagents and standardized Pd sources .

- Substituent Compatibility : Electron-withdrawing groups (e.g., −NO₂) on aryl halides may slow transmetalation. Use Pd(OAc)₂ with SPhos ligand to enhance reactivity .

Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low coupling yield | Increase catalyst loading (2→5 mol%) | |

| Protodeboronation | Add CsF (3 equiv) to stabilize boron | |

| Allyl group degradation | Lower reaction temperature (60→40°C) |

Basic: What are its primary applications in medicinal chemistry?

- Intermediate Synthesis : Used to prepare biaryl motifs in kinase inhibitors (e.g., EGFR inhibitors) and antifungal agents .

- Prodrug Design : The allyloxy group facilitates controlled release via enzymatic cleavage (e.g., esterase-triggered activation) .

Advanced: How does its electronic structure influence reactivity in non-Suzuki reactions (e.g., radical couplings)?

Q. Mechanistic Insights :

- Radical Acceptors : The boron center participates in single-electron transfer (SET) pathways. For example, photoredox/nickel dual catalysis enables C–C bond formation with alkyl halides .

- Electrophilic Reactivity : The dioxaborolane’s Lewis acidity activates substrates in Friedel-Crafts alkylation, though competing protodeboronation requires careful pH control (pH 5–7) .

Basic: What safety and handling protocols are recommended?

- Storage : Under argon at −20°C to prevent hydrolysis.

- Handling : Use gloveboxes for air-sensitive steps; avoid contact with strong acids/bases.

- Toxicity : Limited data; assume irritant (wear PPE) and consult SDS for disposal .

Advanced: How can computational methods predict its reactivity?

Q. Strategies :

- DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling (B3LYP/6-31G* level) to predict regioselectivity with substituted aryl halides .

- Molecular Dynamics : Simulate solvent effects on boron coordination geometry (e.g., THF vs. DMF) .

Advanced: What are unresolved research challenges with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.